N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
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Overview
Description
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a chemical compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 1,3,4-thiadiazole moiety, have been associated with several biological activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been shown to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide typically involves the reaction of 5-propan-2-yl-1,3,4-thiadiazol-2-amine with pyridine-2-carboxylic acid chloride under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors equipped with efficient cooling systems to manage exothermic reactions. The use of continuous flow chemistry can also enhance the production efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has explored its use in the development of new drugs, particularly in the treatment of infectious diseases and inflammation.
Industry: The compound's properties make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is structurally similar to other thiadiazole derivatives, such as N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide and 2-(4-oxoquinazolin-3(4H)-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide[_{{{CITATION{{{_3{2-(4-oxoquinazolin-3(4H)-yl)-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-yl .... These compounds share the thiadiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
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Properties
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-7(2)10-14-15-11(17-10)13-9(16)8-5-3-4-6-12-8/h3-7H,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPGJOXLNPYYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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